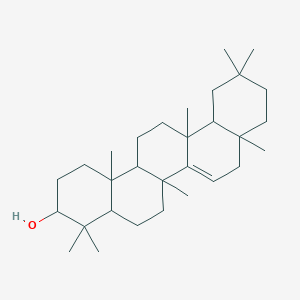

Epitaraxerol

Description

Properties

IUPAC Name |

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871611 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 410.00 °C. @ 760.00 mm Hg | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127-22-0 | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 283 °C | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Epitaraxerol: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the natural sources of the triterpenoid (B12794562) Epitaraxerol. It includes available quantitative data, detailed experimental protocols for its extraction and analysis, and a review of relevant signaling pathways potentially modulated by this class of compounds.

Introduction to this compound

This compound is a pentacyclic triterpenoid, a class of natural products known for their diverse and potent biological activities. As a member of the taraxerane family, this compound has garnered scientific interest for its potential pharmacological applications, including antifungal and antiviral properties.[1][2] This guide focuses on the foundational aspect of its research and development: its natural sources. Understanding the distribution and concentration of this compound in the plant kingdom is crucial for sustainable sourcing and further investigation into its therapeutic potential.

Natural Sources of this compound

This compound has been identified in a select number of plant families, indicating a somewhat specialized distribution in nature. The primary plant families and species known to contain this compound are detailed below.

Euphorbiaceae Family

The Spurge family, Euphorbiaceae, stands out as a significant source of this compound. Several genera within this family have been reported to produce this compound.

-

Euphorbia neriifolia (Indian Spurge Tree): The leaves of Euphorbia neriifolia are a well-documented source from which this compound has been isolated.[1][2] This succulent shrub is widely distributed in India and has been used in traditional medicine.

-

Macaranga Species: Various species within the Macaranga genus, often referred to as "ant-plants" due to their symbiotic relationships with ants, are notable producers of this compound. The compound is particularly concentrated in the epicuticular wax that coats the stems of these plants.[1]

-

Excoecaria agallocha : This mangrove species is another member of the Euphorbiaceae family from which this compound has been isolated.

-

Elaeophorbia drupifera : Research has also identified this compound in the leaves of this African tree species.

Ebenaceae Family

The Ebony family, Ebenaceae, also contributes to the known natural sources of this compound.

-

Diospyros mollis : This species, native to Southeast Asia, is a recognized source of this compound. The compound has been isolated from this plant, highlighting a source outside of the Euphorbiaceae family.

Asteraceae Family

The Aster or Daisy family, Asteraceae, further broadens the taxonomic distribution of this compound.

-

Aster alpinus (Alpine Aster): This flowering plant, found in mountainous regions of Europe and North America, has been reported to contain this compound.

Quantitative Analysis of this compound in Natural Sources

Quantitative data on the concentration of this compound in its natural sources is crucial for evaluating the feasibility of extraction for research and drug development purposes. While the presence of this compound is confirmed in the aforementioned species, precise quantitative data is limited in the available scientific literature.

| Plant Family | Species | Plant Part | Concentration of Triterpenoids in Source Material | Specific Concentration of this compound | Reference |

| Euphorbiaceae | Macaranga species | Epicuticular wax on stems | 52% - 88% | Principal component | |

| Euphorbiaceae | Euphorbia neriifolia | Leaves | Data not available | Isolated from the plant | |

| Ebenaceae | Diospyros mollis | Not specified | Data not available | Isolated from the plant | |

| Asteraceae | Aster alpinus | Not specified | Data not available | Isolated from the plant |

Table 1: Summary of available quantitative data on this compound and related triterpenoids in natural sources.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for triterpenoid analysis and can be adapted for specific research needs.

Extraction of this compound from Plant Material

Objective: To extract crude triterpenoid-containing fractions from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves of Euphorbia neriifolia)

-

Soxhlet apparatus

-

Rotary evaporator

-

Solvents: n-hexane, methanol (B129727), ethanol, chloroform

Protocol:

-

Defatting: The powdered plant material is first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus for 6-8 hours. This step removes lipids and other non-polar compounds that may interfere with subsequent extraction.

-

Extraction: The defatted plant material is then air-dried to remove residual hexane (B92381). The dried material is subsequently extracted with a more polar solvent, such as methanol or ethanol, using a Soxhlet apparatus for 12-24 hours.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract enriched with triterpenoids, including this compound.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude triterpenoid extract

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., gradients of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Identification: Fractions showing a spot corresponding to a standard of this compound (if available) or exhibiting characteristic triterpenoid profiles are pooled.

-

Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in an extract.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of methanol and water (e.g., 95:5 v/v), isocratic elution.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of standard solutions of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. The concentration is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the presence of this compound in an extract.

Instrumentation:

-

GC-MS system

Protocol:

-

Derivatization (if necessary): Triterpenoids may require derivatization (e.g., silylation) to increase their volatility for GC analysis.

-

Sample Injection: The prepared sample is injected into the GC.

-

Separation: The components of the extract are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identification: The resulting mass spectrum, which shows a unique fragmentation pattern for each compound, is compared to a library of known spectra to confirm the identity of this compound.

Visualization of Natural Sources and Potential Signaling Pathways

Natural Sources of this compound

The following diagram illustrates the known plant families and species that are natural sources of this compound.

A diagram illustrating the known plant families and species that are natural sources of this compound.

Potential Signaling Pathway Modulation by Pentacyclic Triterpenoids

While specific signaling pathways for this compound are not yet fully elucidated, many pentacyclic triterpenoids are known to exert their biological effects by modulating key cellular signaling cascades, particularly those involved in inflammation and apoptosis. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival, and it is a common target of triterpenoids.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a pentacyclic triterpenoid like this compound.

A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by pentacyclic triterpenoids.

Conclusion

This compound is a promising natural product with documented occurrences in the Euphorbiaceae, Ebenaceae, and Asteraceae families. While quantitative data on its concentration in these sources remains an area for further research, established protocols for the extraction and analysis of triterpenoids provide a solid foundation for its study. The known biological activities of related pentacyclic triterpenoids suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, such as the NF-κB pathway. This guide provides a technical starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies to quantify its presence in various natural sources and to elucidate its specific mechanisms of action are warranted.

References

An In-depth Technical Guide to the Biosynthesis of Epitaraxerol and Taraxerol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of the pentacyclic triterpenoid (B12794562) taraxerol in plants, with a dedicated section on its isomer, epitaraxerol (B1157720). Triterpenoids are a diverse class of natural products with significant pharmacological interest. Understanding their biosynthetic pathways is crucial for metabolic engineering and the development of novel therapeutic agents. This document details the enzymatic steps from the central precursor, 2,3-oxidosqualene (B107256), to the formation of the taraxerane skeleton. It includes quantitative data on taraxerol accumulation in various plant species, detailed experimental protocols for its extraction and analysis, and visualizations of the biosynthetic and regulatory pathways.

Introduction

Pentacyclic triterpenoids are a large and structurally diverse group of specialized metabolites found throughout the plant kingdom. They are synthesized from the 30-carbon precursor squalene (B77637) and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Taraxerol is a well-characterized pentacyclic triterpenoid that has been the subject of considerable research. Its isomer, this compound, is also a naturally occurring triterpenoid, though less commonly studied. This guide will focus primarily on the well-established biosynthesis of taraxerol, while also presenting the current understanding of this compound's formation.

The Biosynthesis Pathway of Taraxerol

The biosynthesis of taraxerol in plants originates from the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] These units are sequentially condensed to form farnesyl pyrophosphate (FPP) and then squalene. The core of taraxerol biosynthesis begins with the cyclization of 2,3-oxidosqualene.

The key steps are:

-

Squalene Epoxidation: Squalene is oxidized to (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene) by the enzyme squalene epoxidase.

-

Cyclization Cascade: 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC) called taraxerol synthase (EC 5.4.99.35).[4] This intricate reaction proceeds through a series of cation-initiated rearrangements of the squalene backbone. The process involves the formation of a dammarenyl cation intermediate, which then undergoes further rearrangements to yield the characteristic pentacyclic taraxerane skeleton.[5]

The enzyme taraxerol synthase can also produce minor amounts of other triterpenoids, such as β-amyrin and lupeol.

Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of taraxerol from acetyl-CoA.

This compound Biosynthesis

This compound (also known as isotaraxerol (B12371150) or 3α-taraxerol) is a stereoisomer of taraxerol. Its biosynthesis also originates from 2,3-oxidosqualene and involves the formation of a taraxerane skeleton through a series of cationic rearrangements. The key difference between taraxerol and this compound lies in the stereochemistry of the hydroxyl group at the C-3 position. It is hypothesized that a specific oxidosqualene cyclase, potentially an "this compound synthase," is responsible for the formation of the 3α-hydroxyl configuration, in contrast to the 3β-hydroxyl group in taraxerol. However, a dedicated this compound synthase has not yet been isolated and characterized. It is also possible that this compound is formed through the action of a less specific taraxerol synthase or a subsequent epimerization reaction.

Quantitative Data

The accumulation of taraxerol varies significantly among plant species and tissues. The following tables summarize some reported quantitative data for taraxerol content in different plants and the performance of analytical methods for its quantification.

| Plant Species | Family | Plant Part | Taraxerol Content | Reference(s) |

| Clitoria ternatea | Fabaceae | Root | 12.4 mg/g (in hydroalcoholic extract) | |

| Coccinia grandis | Cucurbitaceae | Aerial parts | ~0.1% of extract | |

| Taraxacum officinale | Asteraceae | Natural Root Extract | 1.686 µg/mL | |

| Taraxacum officinale | Asteraceae | Root Callus Culture (R1) | 1.757 µg/mL | |

| Taraxacum officinale | Asteraceae | Root Callus Culture (R2) | 1.751 µg/mL | |

| Saccharomyces cerevisiae (engineered) | - | - | up to 59.55 mg/L |

Table 1: Quantitative analysis of taraxerol in various plant species and engineered yeast.

| Parameter | HPTLC | HPLC |

| Linearity Range | 100 - 1200 ng/spot | 20 - 70 µg/mL |

| Correlation Coefficient (r²) | 0.9961 | 0.999 |

| Accuracy (Recovery) | 99.65 - 99.74% | 99.92 - 100.33% |

| Limit of Detection (LOD) | 31 ng/spot | 0.0026 µg/mL |

| Limit of Quantification (LOQ) | 105 ng/spot | 0.0081 µg/mL |

Table 2: Validation parameters for HPTLC and HPLC methods for taraxerol quantification.

Regulation of Taraxerol Biosynthesis

The biosynthesis of triterpenoids, including taraxerol, is a tightly regulated process that responds to both developmental cues and environmental stresses.

Transcriptional Regulation

The expression of genes encoding enzymes in the triterpenoid biosynthetic pathway is a key regulatory point. Transcription factors (TFs) play a crucial role in this process. For instance, in Medicago truncatula, the basic helix-loop-helix (bHLH) transcription factors TSAR1 and TSAR2 have been shown to regulate triterpene saponin (B1150181) biosynthesis by activating the expression of key pathway genes, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway. While not specific to taraxerol, this provides a model for the transcriptional control of triterpenoid production.

Elicitor-Mediated Regulation

The production of triterpenoids is often induced as a defense response to biotic and abiotic stresses. Elicitors, which are signaling molecules that trigger these defense responses, can significantly enhance the accumulation of triterpenoids. Jasmonates, such as methyl jasmonate (MeJA), are well-known elicitors that activate the expression of triterpenoid biosynthetic genes. The signaling pathway involves the perception of the elicitor at the cell membrane, which initiates a signal transduction cascade, often involving reactive oxygen species (ROS) and calcium influx, leading to the activation of transcription factors that upregulate the expression of biosynthetic genes.

Regulatory Pathway Diagram

Caption: A simplified signaling pathway for elicitor-induced taraxerol biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and characterization of taraxerol.

Extraction of Taraxerol from Plant Material

This protocol is a general guideline and may require optimization for specific plant tissues.

-

Sample Preparation: Collect fresh plant material and air-dry it in the shade until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 10 g of the powdered plant material.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and finally methanol.

-

For each solvent, soak the plant material for 24 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Fractionation: The crude extracts can be further fractionated using column chromatography on silica (B1680970) gel with a gradient of n-hexane and ethyl acetate (B1210297) to isolate taraxerol-rich fractions.

HPLC Method for Quantification of Taraxerol

This method is adapted from validated protocols for the quantification of taraxerol.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methanol:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of taraxerol standard (1 mg/mL) in methanol. From the stock solution, prepare a series of working standards in the concentration range of 20-70 µg/mL.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of taraxerol by comparing the peak area with the calibration curve.

GC-MS Method for Identification and Quantification of Taraxerol

GC-MS is a powerful technique for the identification and quantification of triterpenoids. Derivatization is often required to increase the volatility of the compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: HP-5ms column or equivalent.

-

Carrier Gas: Helium.

-

Injector: Split/splitless or PTV.

-

Derivatization:

-

Evaporate the sample to dryness.

-

Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.

-

Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at a rate of 10°C/min, and holding for 10 minutes.

-

MS Detection: The mass spectrometer is operated in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

Experimental Workflow Diagram

Caption: A general experimental workflow for the extraction and analysis of taraxerol.

Conclusion

The biosynthesis of taraxerol is a well-defined pathway within the broader network of triterpenoid metabolism in plants. The key enzyme, taraxerol synthase, catalyzes the intricate cyclization of 2,3-oxidosqualene to form the taraxerane skeleton. While the biosynthesis of its isomer, this compound, is less understood, it is clear that it shares the same precursor and a similar cyclization strategy. The production of these compounds is subject to complex regulatory networks, offering opportunities for metabolic engineering to enhance their yield for pharmaceutical applications. The analytical methods detailed in this guide provide a robust framework for the quantification and characterization of these valuable natural products. Further research into the specific enzymes and regulatory factors governing this compound biosynthesis is warranted to fully elucidate this branch of triterpenoid metabolism.

References

Physical and chemical properties of Epitaraxerol

An In-depth Technical Guide to the Physical and Chemical Properties of Epitaraxerol

Introduction

This compound is a pentacyclic triterpenoid (B12794562) compound belonging to the taraxerane family.[1] With the molecular formula C30H50O, it is a naturally occurring isomer of taraxerol and has been isolated from various plant species, including those of the Euphorbiaceae and Moraceae families.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectroscopic characteristics, and relevant experimental methodologies for its isolation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 426.7 g/mol .[2] It is characterized by a pentacyclic structure with a hydroxyl group at the C-3 position.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C30H50O | [1][2][3][4] |

| Molecular Weight | 426.7 g/mol | [1][2] |

| Melting Point | 282 - 283 °C | [2] |

| Boiling Point | 409.0 - 410.0 °C @ 760.00 mm Hg | [2] |

| Solubility | Slightly soluble | [2] |

| XLogP3 | 9.3 | [2] |

| Physical Description | Solid | [2] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Value | Source |

| ¹H NMR (H-3) | δ 3.20 (1H, m) | [1] |

| ¹³C NMR (C-3) | δ 79.2 | [1] |

| HRMS [M+H]⁺ | m/z 427.3832 | [1] |

Experimental Protocols

The isolation and characterization of this compound from natural sources involve a series of standard phytochemical techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is as follows:

-

Drying and Pulverization : The plant material (e.g., leaves, stems) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This compound is typically found in the less polar fractions.

-

Chromatographic Separation : The crude extract is then subjected to various chromatographic techniques for purification.[5]

-

Column Chromatography : Silica gel column chromatography is a common method used for the initial separation of compounds.[5]

-

Thin Layer Chromatography (TLC) : TLC is used to monitor the separation and identify fractions containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC may be employed to obtain highly pure this compound.

-

Caption: General workflow for the extraction and isolation of this compound.

Structure Elucidation

The purified this compound is then subjected to spectroscopic analysis to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[1][6]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group.[6]

-

X-ray Crystallography : For an unambiguous determination of the stereochemistry, single-crystal X-ray diffraction analysis can be performed.[1]

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound is synthesized in plants via the mevalonate (B85504) pathway. The key precursor, 2,3-oxidosqualene, undergoes a series of cyclization and rearrangement reactions catalyzed by oxidosqualene cyclases to form the taraxerane skeleton.[1] A subsequent hydroxylation step at the C-3 position, likely mediated by a cytochrome P450 enzyme, yields this compound.[1]

Caption: Simplified biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1] While specific signaling pathways for this compound are still under investigation, its structural analog, Taraxerol, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] It is plausible that this compound may share similar mechanisms of action.

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

References

- 1. Buy this compound | 20460-33-7 [smolecule.com]

- 2. 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | C30H50O | CID 344467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | Isotaraxerol | 3α-Taraxerol [medchemleader.com]

- 5. This compound | CAS:20460-33-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

Epitaraxerol vs. Taraxerol: A Comprehensive Structural and Functional Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitaraxerol (B1157720) and taraxerol are naturally occurring pentacyclic triterpenoids that share the same molecular formula (C30H50O) and a common structural backbone. However, they exhibit distinct stereochemical differences, primarily at the C-3 position, which significantly influences their physicochemical properties and biological activities. This technical guide provides a detailed comparative analysis of this compound and taraxerol, focusing on their structural disparities, physicochemical characteristics, and known biological functions. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Among these, this compound and taraxerol represent a pair of stereoisomers that have garnered scientific interest. The fundamental structural difference lies in the orientation of the hydroxyl group at the C-3 position of the A-ring. In taraxerol, the hydroxyl group is in the beta (β) position (equatorial), whereas in this compound, it is in the alpha (α) position (axial). This subtle stereochemical variance leads to notable differences in their three-dimensional conformations, which in turn affect their interactions with biological targets and their overall pharmacological profiles.

Structural Elucidation

The core structure of both this compound and taraxerol is the taraxerane skeleton, a pentacyclic system. The key to differentiating these two isomers lies in the stereochemistry at the C-3 position.

Taraxerol: 3β-hydroxy-D:A-friedoolean-14-ene This compound: 3α-hydroxy-D:A-friedoolean-14-ene (also known as Isotaraxerol or 3α-Taraxerol)

The axial orientation of the hydroxyl group in this compound results in greater steric hindrance compared to the equatorial hydroxyl group in taraxerol, which can influence their reactivity and intermolecular interactions.

Physicochemical Properties

The stereochemical difference between this compound and taraxerol gives rise to variations in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Taraxerol | This compound | Reference |

| Molecular Formula | C30H50O | C30H50O | N/A |

| Molecular Weight | 426.72 g/mol | 426.72 g/mol | N/A |

| Melting Point | 282-285 °C | 269-272 °C | [1] |

| Optical Rotation [α]D | +0.72° (c=0.974, CHCl3) | Data not available | [2] |

| Solubility | Soluble in chloroform, ether; sparingly soluble in ethanol | Data not available |

Spectroscopic Data

The structural isomerism of this compound and taraxerol is clearly distinguishable through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Spectroscopy

The proton NMR spectra of these compounds show distinct differences in the chemical shift and coupling constants of the H-3 proton due to its different spatial orientation.

| Proton | Taraxerol (δ, ppm) | This compound (δ, ppm) |

| H-3 | ~3.20 (dd) | ~3.45 (t) |

13C NMR Spectroscopy

The carbon NMR spectra also exhibit characteristic shifts, especially for the carbons in the A-ring, reflecting the change in the stereochemistry of the C-3 hydroxyl group.

| Carbon | Taraxerol (δ, ppm) | This compound (δ, ppm) |

| C-2 | ~27.5 | ~25.8 |

| C-3 | ~79.0 | ~76.5 |

| C-4 | ~38.8 | ~38.9 |

Experimental Protocols

Isolation and Purification of Taraxerol from Taraxacum officinale

A general protocol for the isolation of taraxerol from the roots of Taraxacum officinale (dandelion) involves the following steps:

-

Extraction: Dried and powdered dandelion roots are subjected to Soxhlet extraction with a non-polar solvent such as n-hexane or petroleum ether.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing taraxerol are identified by comparison with a standard.

-

Crystallization: The taraxerol-rich fractions are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system, such as chloroform-methanol.

Biological Activities and Signaling Pathways

Taraxerol

Taraxerol has been reported to possess a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Taraxerol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Taraxerol has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators such as TNF-α, IL-6, and COX-2.

The anti-cancer effects of taraxerol are mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. One of the key mechanisms involves the modulation of the PI3K/Akt signaling pathway . Taraxerol has been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase that plays a central role in cell survival. Inhibition of Akt signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the mitochondrial apoptotic cascade.

This compound

The biological activities of this compound are less characterized compared to taraxerol. However, preliminary studies have indicated its potential as an antifungal and antiviral agent.

This compound has shown moderate antifungal activity against certain fungal strains. The exact mechanism of action is not well-elucidated but is hypothesized to involve the disruption of the fungal cell membrane integrity or inhibition of key fungal enzymes.

Some studies have suggested that this compound may possess antiviral properties. The proposed mechanisms are speculative and may involve the inhibition of viral entry into host cells or interference with viral replication processes. Further research is required to delineate the specific signaling pathways involved in the antifungal and antiviral activities of this compound.

Conclusion

This compound and taraxerol, while structurally very similar, exhibit distinct physicochemical and biological properties stemming from the different stereochemistry of the C-3 hydroxyl group. Taraxerol has been more extensively studied, with well-documented anti-inflammatory and anti-cancer activities mediated through the NF-κB and PI3K/Akt pathways, respectively. This compound shows promise as an antifungal and antiviral agent, but its mechanisms of action remain to be fully elucidated. This guide highlights the importance of stereochemistry in determining the biological function of natural products and underscores the need for further investigation into the therapeutic potential of both this compound and taraxerol.

References

A Technical Guide to the Biological Activities of Triterpenoids: Focus on Epitaraxerol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids represent a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. These compounds are widely distributed in the plant kingdom and exhibit a remarkable range of pharmacological activities, making them a focal point in medicinal chemistry and drug discovery. Their complex pentacyclic or tetracyclic structures are responsible for their interactions with various biological targets, leading to activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2]

This guide provides an in-depth technical overview of the biological activities of triterpenoids, with a specific focus on epitaraxerol (B1157720). This compound (3α-Taraxerol) is a pentacyclic triterpenoid (B12794562) belonging to the taraxerane family, primarily isolated from plants like Euphorbia neriifolia.[3] It has garnered significant attention for its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows central to understanding its mechanism of action.

Core Biological Activities of this compound

This compound has demonstrated a spectrum of notable biological activities in various preclinical studies. These properties position it as a compound of interest for further therapeutic development.

-

Anti-inflammatory Activity : this compound has been shown to possess anti-inflammatory properties in various cell-based assays.[3] Studies indicate that it can suppress the production of key inflammatory mediators, such as cytokines and chemokines, and may reduce the activity of enzymes involved in the inflammatory cascade.[3] A related triterpenoid, taraxerol, has been shown to attenuate acute inflammation by inhibiting the NF-κB signaling pathway.[4][5]

-

Anticancer and Cytotoxic Activity : Preliminary research suggests that this compound possesses cytotoxic properties that may be beneficial in cancer therapy.[3] It has been shown to induce cell death in certain cancer cell lines.[3] A closely related compound, 7-Epitaxol, exerts significant cytotoxicity in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells.[6][7] Its mechanism involves inducing cell cycle arrest and activating both intrinsic and extrinsic apoptotic pathways through the suppression of AKT and MAPK signaling.[6][7]

-

Antimicrobial and Antifungal Activity : this compound exhibits broad-spectrum antimicrobial effects. It shows moderate antifungal activity against the common fungal pathogen Candida albicans.[3][8][9] It has also been reported to inhibit the fungus Trichophyton mentagrophytes and reduce the growth of the bacterium Staphylococcus aureus.[3] However, its activity against other bacteria such as E. coli, P. aeruginosa, and B. subtilis is considered low.[8]

-

Antiviral Activity : Research has highlighted this compound's potential as an antiviral agent. It has demonstrated significant activity against human coronavirus HCoV-229E.[3] Molecular docking studies suggest its mechanism may involve disrupting viral entry by binding to spike glycoproteins.[3] Additionally, in vitro studies have indicated that this compound can inhibit the replication of Herpes simplex virus (HSV) and may interfere with Human immunodeficiency virus (HIV) entry into host cells.[3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound and related triterpenoids to facilitate comparison. Variations in experimental conditions across studies should be considered when interpreting these values.

Table 1: Antimicrobial and Antiviral Activity of this compound

| Activity Type | Target Organism/System | Metric | Value | Reference(s) |

| Antifungal | Candida albicans | Activity Level | Moderate | [3][8] |

| Antifungal | Trichophyton mentagrophytes | MIC | 128 µg/mL | [3] |

| Antibacterial | Staphylococcus aureus | Growth Reduction | 40% at 50 µg/mL | [3] |

| Antiviral | Human Coronavirus (HCoV-229E) | Cell Survival | 111% at 5 µg/mL | [3] |

Table 2: Cytotoxic and Anti-inflammatory Activity of Related Triterpenoids

| Compound | Activity Type | Cell Line / Model | Metric | Value | Reference(s) |

| Friedelan-3β-ol | Cytotoxic | HN22 | IC50 | ~20 µM | [10] |

| Poricoic Acid B | Anti-inflammatory | LPS-induced RAW 264.7 | IL-6 Secretion Decrease | 66% at 40 µg/mL | [11] |

| Rotundic Acid | Anti-inflammatory | LPS-induced RAW 264.7 | NO Production IC50 | 2.39 - 0.48 µM | [12] |

| Taraxerol | Anti-inflammatory | Carrageenan Paw Edema | Edema Reduction | Significant at 10 mg/kg | [5] |

| Ursolic Acid | Antibacterial | S. aureus (MSSA) | MIC | 30 - 80 µg/mL | [13] |

| Oleanolic Acid | Antibacterial | S. aureus (MSSA) | MIC | 30 - 80 µg/mL | [13] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of this compound and related triterpenoids are mediated through their interaction with critical intracellular signaling pathways that regulate inflammation and cell survival.

Inhibition of Pro-inflammatory NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines. Triterpenoids, such as taraxerol, have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the activation of upstream kinases, thereby downregulating the expression of inflammatory mediators.[14]

Induction of Apoptosis via PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. In many cancers, these pathways are constitutively active, promoting uncontrolled growth and resistance to apoptosis. 7-Epitaxol, a related compound to this compound, has been shown to induce apoptosis in cancer cells by suppressing these survival pathways.[6][7] It reduces the phosphorylation (activation) of key proteins like Akt, ERK1/2, and p38.[6] Deactivation of the PI3K/Akt pathway and modulation of the MAPK cascade leads to a shift in the balance of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins.[6] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases (e.g., Caspase-9, -3), which execute the apoptotic program.[6][15]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of triterpenoids.

Triterpenoid Extraction (Soxhlet Method)

Soxhlet extraction is a classical and highly efficient technique for isolating compounds like triterpenoids from solid plant matrices, especially when the target compound has limited solubility in the solvent.[1]

Principle : The method involves continuous extraction of the sample with a fresh, distilled solvent. Solvent vapor from a boiling flask travels to a condenser, drips onto the plant material held in a porous thimble, and once the chamber is full, the solvent containing the extracted compounds is siphoned back into the boiling flask. This cycle repeats, concentrating the extract in the flask.[1]

Protocol :

-

Preparation : Air-dry the plant material (e.g., leaves, roots) and grind it into a coarse powder.

-

Loading : Accurately weigh the powdered material and place it into a cellulose (B213188) extraction thimble.

-

Assembly : Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom boiling flask to about two-thirds full with the chosen solvent (e.g., ethanol, chloroform, hexane).[16] Assemble the apparatus by connecting the flask to the extractor and the condenser to the top.

-

Extraction : Heat the solvent to a gentle boil. Allow the extraction to proceed continuously. The duration can range from 6 to 24 hours, typically until the solvent in the siphon arm becomes colorless.[1]

-

Concentration : After extraction is complete, cool the apparatus. Recover the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude triterpenoid-rich extract.

-

Purification : The crude extract can be further purified using techniques like column chromatography.

Cytotoxicity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.[17]

Protocol :

-

Cell Seeding : Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Replace the medium with fresh medium containing the triterpenoid compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation : Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Washing : Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid. Allow the plates to air dry completely.[17]

-

Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement : Shake the plate for 5-10 minutes and measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Anti-inflammatory Assessment (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[11]

Protocol :

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of the triterpenoid compound for 1-2 hours.

-

Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control groups (cells alone, cells + LPS, cells + compound alone).

-

Supernatant Collection : After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction : Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development : Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop.

-

Measurement : Measure the absorbance at 540 nm. The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][18]

Protocol :

-

Compound Preparation : Prepare a stock solution of the triterpenoid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should be non-inhibitory (<1%).[19]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in each well.[19]

-

Inoculation : Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This compound and related pentacyclic triterpenoids exhibit a compelling range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Their mechanisms of action often involve the modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are frequently dysregulated in human diseases. The quantitative data, while still preliminary for this compound itself, suggests a potency that warrants further investigation.

The primary challenges lie in translating these promising in vitro findings into clinical applications. Future research should focus on:

-

In Vivo Efficacy : Evaluating the therapeutic effects of this compound in relevant animal models of inflammation, cancer, and infectious disease.

-

Pharmacokinetics and Safety : Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this compound.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing derivatives to optimize potency and selectivity while minimizing off-target effects.

-

Target Deconvolution : Precisely identifying the direct molecular targets to better understand the mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 20460-33-7 [smolecule.com]

- 4. This compound | Isotaraxerol | 3α-Taraxerol [medchemleader.com]

- 5. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. japsonline.com [japsonline.com]

- 11. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 19. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Effects of Epitaraxerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitaraxerol, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, antifungal, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts. While a substantial body of research exists for its isomer, Taraxerol, this guide will focus on the data available for this compound and use Taraxerol's well-documented mechanisms as a likely model where specific data for this compound is lacking, with clear distinctions made.

Introduction

This compound, also known as Isotaraxerol or 3α-Taraxerol, is a naturally occurring triterpenoid with the molecular formula C30H50O. It is commonly isolated from plants such as Euphorbia neriifolia. The compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent. This guide aims to consolidate the current understanding of its pharmacological effects to support ongoing and future research.

Pharmacological Effects

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Research suggests that like its isomer Taraxerol, it may exert these effects through the inhibition of key inflammatory pathways.

Quantitative Data:

| Parameter | Value | Experimental Model | Reference |

| Inhibition of TNF-α (related triterpenoid) | IC50: 52.4 µM | LPS-induced RAW 264.7 macrophages | (Khanra et al., 2017) |

| Inhibition of IL-6 (related triterpenoid) | IC50: 32.4 µM | LPS-induced RAW 264.7 macrophages | (Khanra et al., 2017) |

Experimental Protocols:

-

Carrageenan-Induced Paw Edema in Rodents: This widely used in vivo model assesses the anti-inflammatory potential of a compound.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the hind paw.

-

Treatment: this compound, dissolved in a suitable vehicle, is administered intraperitoneally or orally at various doses (e.g., 5 and 10 mg/kg) prior to carrageenan injection. A control group receives the vehicle alone, and a positive control group may receive a known anti-inflammatory drug like indomethacin.

-

Measurement: Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.

-

Quantification: The concentration of cytokines in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Signaling Pathway:

The anti-inflammatory effects of the closely related isomer, Taraxerol, are mediated through the inhibition of the NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism. Taraxerol has been shown to interfere with the activation of TAK1 and Akt, which are upstream kinases in the NF-κB cascade. This interference prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.[1][2]

Anticancer Activity

Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines.[3] The related compound Taraxerol has been shown to induce apoptosis in cancer cells.[4]

Quantitative Data:

| Parameter | Value | Cell Line | Reference |

| Cytotoxicity (Taraxerol) | 14.94 µg/mL | HeLa (Cervical Cancer) | (Kaennakam et al., 2013) |

| Cytotoxicity (Taraxerol) | 13.58 µg/mL | KB (Oral Cancer) | (Kaennakam et al., 2013) |

Experimental Protocols:

-

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, KB) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antiviral Activity

This compound has shown promise as an antiviral agent against several viruses.

Quantitative Data:

| Virus | Effect | Concentration | Reference |

| Human Coronavirus (HCoV-229E) | 111% cell survival rate | 5 µg/mL | [5] |

Experimental Protocols:

-

Plaque Reduction Assay: This assay is used to quantify the ability of a compound to inhibit viral replication.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with different concentrations of this compound.

-

Infection: The cell monolayer is infected with the virus-compound mixture.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Visualization: Plaques (zones of cell death) are visualized by staining with a dye such as crystal violet.

-

Analysis: The number of plaques is counted, and the percentage of plaque reduction compared to the virus control is calculated to determine the IC50 value.

-

Antifungal and Antibacterial Activity

This compound exhibits activity against certain fungi and bacteria.

Quantitative Data:

| Organism | Parameter | Value | Reference |

| Trichophyton mentagrophytes | MIC | 128 µg/mL | |

| Staphylococcus aureus | Growth Reduction | 40% | 50 µg/mL |

| Candida albicans | Activity | Moderate |

Experimental Protocols:

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Preparation: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Neuroprotective Properties

Preliminary research suggests that this compound may have neuroprotective effects, potentially by protecting nerve cells from damage. Detailed mechanistic studies and quantitative data for this compound in this area are still emerging.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its anti-inflammatory, anticancer, antiviral, and antifungal properties warrant further investigation. While much of the detailed mechanistic understanding is currently inferred from studies on its isomer, Taraxerol, the available data for this compound itself is compelling. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, conducting more extensive dose-response studies, and evaluating its efficacy and safety in preclinical and clinical settings. This in-depth guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Epitaraxerol: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitaraxerol (B1157720), a pentacyclic triterpenoid (B12794562) with the molecular formula C30H50O, is a natural compound that has garnered scientific interest for its potential therapeutic properties. As a stereoisomer of taraxerol, it is crucial to delineate its specific biological activities. This technical guide provides a summary of preliminary studies on the mechanism of action of this compound, focusing on its anti-inflammatory, pro-apoptotic, and antiviral activities. Due to the limited availability of research specifically on this compound, data from studies on its isomer, taraxerol, are included for comparative and contextual purposes, and are explicitly identified as such.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on this compound and the closely related compound, taraxerol.

Table 1: Bioactivity of this compound

| Biological Activity | Assay/Model | Target/Organism | Result |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Trichophyton mentagrophytes | 128 µg/mL |

| Antibacterial | Growth Inhibition Assay | Staphylococcus aureus | 40% reduction at 50 µg/mL |

| Antiviral | Cell Survival Assay (HCoV-229E) | Human Coronavirus 229E | 111% cell survival at 5 µg/mL |

Table 2: Anti-inflammatory Activity of Taraxerol

| Parameter | Cell Line/Model | Treatment | Result |

| Pro-inflammatory Cytokine Production | LPS-stimulated RAW264.7 macrophages | Taraxerol | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β |

| iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Taraxerol | Dose-dependent inhibition at protein and mRNA levels |

| NF-κB Activation | LPS-stimulated RAW264.7 macrophages | Taraxerol | Suppression of NF-κB translocation to the nucleus |

Table 3: Pro-Apoptotic Activity of Taraxerol

| Parameter | Cell Line | Treatment | Result |

| Cell Viability | HeLa cells | Taraxerol | Dose-dependent decrease in cell viability |

| Apoptosis Induction | HeLa cells | Taraxerol | Increased percentage of apoptotic cells |

| Mitochondrial Membrane Potential | HeLa cells | Taraxerol | Attenuation of mitochondrial membrane potential |

| Caspase Activation | HeLa cells | Taraxerol | Activation of caspase-9 and caspase-3 |

| Bcl-2 Family Protein Expression | HeLa cells | Taraxerol | Down-regulation of Bcl-2, up-regulation of Bax |

Signaling Pathways

Preliminary studies on taraxerol suggest its involvement in key signaling pathways that regulate inflammation and apoptosis.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

Taraxerol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Taraxerol is suggested to interfere with this cascade, thereby reducing the production of inflammatory mediators.[2]

References

In Silico Prediction of Epitaraxerol Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of protein targets for Epitaraxerol, a naturally occurring triterpenoid (B12794562). This compound has demonstrated a range of biological activities, including antifungal, antiviral, cytotoxic, and anti-inflammatory properties[1][2]. Understanding the protein targets through which this compound exerts its therapeutic effects is crucial for its development as a potential drug candidate. This guide will delve into the core principles of reverse pharmacology and computational target identification, offering detailed protocols and visualizations to aid researchers in this endeavor.

Introduction to this compound and In Silico Target Prediction

This compound is a pentacyclic triterpenoid compound found in various plant species. Preliminary research has highlighted its potential as a bioactive molecule[1]. For instance, studies have indicated its antiviral activity against human coronaviruses, with molecular docking analyses suggesting that it may disrupt viral entry by binding to spike glycoproteins[1]. Furthermore, this compound has shown moderate antifungal activity against Candida albicans[1].

In silico target prediction has emerged as a cost-effective and time-efficient approach in drug discovery to identify the molecular targets of bioactive compounds. This computational strategy is a cornerstone of reverse pharmacology, where the identification of a molecular target precedes the validation of therapeutic effects in cellular and animal models. By employing a range of computational techniques, researchers can screen vast biological databases to generate hypotheses about a compound's mechanism of action.

Methodologies for In Silico Target Prediction

The computational prediction of protein targets for a small molecule like this compound typically involves a multi-step workflow that integrates various bio- and chemo-informatic tools. The primary approaches can be broadly categorized as ligand-based and structure-based methods.

2.1. Ligand-Based Approaches

These methods utilize the chemical structure of the query molecule (this compound) to infer potential targets based on the principle that structurally similar molecules often exhibit similar biological activities.

-

Chemical Similarity Searching: This technique involves screening databases of known bioactive compounds to identify molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from the structure of this compound and used to screen 3D databases of protein structures to identify potential binding partners.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While primarily used for lead optimization, QSAR principles can be applied in a broader sense to predict the biological activities of a new molecule based on its structural features.

2.2. Structure-Based Approaches

These methods rely on the three-dimensional structure of potential protein targets to predict binding interactions with the ligand.

-

Molecular Docking: This is one of the most widely used structure-based techniques. Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically represented by a scoring function. For this compound, this would involve docking its 3D structure against a library of protein targets to identify those with the highest predicted binding affinity.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked against a single target, reverse docking involves docking a single ligand (this compound) against a large collection of protein structures to identify potential targets.

Modern approaches increasingly leverage machine learning and artificial intelligence to predict drug-target interactions. These methods can integrate vast and diverse datasets, including chemical structures, protein sequences, and known bioactivity data, to build predictive models.

Experimental Workflow for In Silico Target Prediction of this compound

The following workflow outlines a systematic approach to predicting the protein targets of this compound.

Protocol 1: Reverse Molecular Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformer using a molecular modeling software (e.g., Open Babel).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Database Preparation:

-

Select a database of 3D protein structures (e.g., PDB, AlphaFold DB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure against each protein in the prepared database.

-

The docking algorithm will systematically sample different orientations and conformations of this compound within the binding site of each protein.

-

-

Scoring and Ranking:

-

Each docked pose is assigned a score based on a scoring function that estimates the binding free energy.

-

The proteins are then ranked based on their docking scores, with lower (more negative) scores indicating a higher predicted binding affinity.

-

Protocol 2: Ligand-Based Target Prediction

-

Input: The chemical structure of this compound in a suitable format (e.g., SMILES).

-

Database Selection: Choose a database that links chemical structures to known protein targets (e.g., ChEMBL, PubChem BioAssay).

-

Similarity Search:

-

Utilize a chemical similarity search tool (e.g., SwissTargetPrediction, SuperPred) to compare the structure of this compound against the database of bioactive molecules.

-

The similarity is typically calculated based on 2D fingerprints or 3D shape similarity.

-

-

Target Inference:

-

The tool will return a ranked list of potential protein targets based on the known targets of the most similar compounds found in the database.

-

Data Presentation and Interpretation

The output of in silico screening can be a long list of potential protein targets. It is crucial to organize and interpret this data to prioritize candidates for experimental validation.

Table 1: Exemplar Summary of Predicted this compound Protein Targets from Reverse Docking

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site Residues | Biological Function |

| Human Coronavirus Spike Glycoprotein (B1211001) | 6ACD | -9.8 | TYR453, GLN493, SER494 | Viral entry |

| 5-Lipoxygenase | 3V99 | -9.2 | HIS367, HIS372, ILE406 | Inflammation |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.9 | ARG120, TYR355, GLU524 | Inflammation, Pain |

| 17β-Hydroxysteroid Dehydrogenase | 1IOL | -8.5 | SER142, TYR155, LYS159 | Steroid metabolism |

| Aldo-Keto Reductase 1C3 | 1S2A | -8.3 | TYR55, HIS117, TRP227 | Steroid metabolism |